3-(4-Methylphenoxy)benzylamine hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) ADME

Researchers probing serotonin receptor SAR require precise meta-substituted benzylamine topology-positional isomers (2- or 4-) cannot replicate the bent molecular axis needed for curved CNS binding pockets. • Distinct meta-geometry: Validated 1H-NMR signature ensures unambiguous identity vs. ortho/para isomers; unique chromatographic retention time enables quantification of positional impurities. • Optimized physicochemical profile: cLogP 4.75 and TPSA 35.3 Ų deliver reliable membrane permeability; primary amine pKa ~8.97 supports reversible Schiff-base formation with enzyme cofactors. • Supply assurance: ≥96% (HPLC) purity, stored at 0-8°C, shipped ambient globally.

Molecular Formula C14H16ClNO
Molecular Weight 249.73 g/mol
CAS No. 154108-16-4
Cat. No. B114503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenoxy)benzylamine hydrochloride
CAS154108-16-4
Molecular FormulaC14H16ClNO
Molecular Weight249.73 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl
InChIInChI=1S/C14H15NO.ClH/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15;/h2-9H,10,15H2,1H3;1H
InChIKeyXZXUBPXLCOLHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenoxy)benzylamine HCl Overview


3-(4-Methylphenoxy)benzylamine hydrochloride (CAS 154108-16-4) is a synthetic benzylamine derivative characterized by a 4-methylphenoxy group at the 3-position of the benzylamine core. It is supplied as a hydrochloride salt, enhancing its solubility in polar media . With a molecular formula of C14H15NO·HCl and a molecular weight of 249.74 g/mol, it is primarily employed as a versatile research intermediate . While it has been reported to modulate targets such as serotonin receptors and copper amine oxidases in preliminary studies, its primary value in procurement lies in its specific structural topology, which offers distinct synthetic and physicochemical properties compared to its positional isomers .

1
Structural topology Unique meta-substituted benzylamine core enables distinct molecular recognition not achievable with ortho or para isomers.
2
Research intermediate Versatile building block for CNS scaffold synthesis, polymer modification, and SAR exploration.
3
Formulation advantage Hydrochloride salt enhances solubility in polar media, facilitating solution-phase chemistry and analytical workflows.

Why 3-(4-Methylphenoxy)benzylamine HCl Is Irreplaceable


Direct substitution of 3-(4-Methylphenoxy)benzylamine HCl with its close positional isomers or non-methylated analogs is not chemically valid without risking significant alterations in molecular recognition and reactivity. The specific orientation of the benzylamine nitrogen relative to the 4-methylphenoxy group (meta-substitution) dictates a unique three-dimensional geometry and electron distribution, distinct from ortho- or para-substituted variants [1]. Furthermore, the para-methyl group on the phenoxy ring provides a critical balance of lipophilicity (cLogP ~4.75) and steric bulk that directly influences binding pocket accommodation and metabolic stability, which cannot be replicated by the unsubstituted phenoxy or alternative alkylphenoxy derivatives . These subtle structural variations can lead to complete loss of target engagement or altered synthetic pathway efficiency in drug discovery and material science projects [1].

!
Isomer geometry mismatch The meta-substitution pattern creates a bent molecular axis, distinct from the linear para or sterically hindered ortho analogs. Replacement may alter binding-pocket complementarity and synthetic pathway efficiency.
!
Lipophilicity and steric balance The para-methyl group on the phenoxy ring provides a specific cLogP profile and steric bulk that non-methylated or alternative alkyl derivatives cannot replicate, potentially affecting metabolic stability and target engagement.
!
Spectroscopic identity shift NMR and chromatographic fingerprints differ significantly among positional isomers; using an incorrect isomer without verification compromises analytical reproducibility and structural confidence.

Quantitative Comparison of 3-(4-Methylphenoxy)benzylamine HCl


Positional Isomer Differentiation by TPSA and LogP

The topological arrangement of the methylphenoxy substituent at the 3-position yields a distinct physicochemical profile. The target compound (3-substituted) exhibits a Topological Polar Surface Area (TPSA) of 35.3 Ų and a computed LogP of 4.75 [1]. The ortho-substituted analog, 2-(4-Methylphenoxy)benzylamine HCl, also has a TPSA of 35.3 Ų, but its altered conformation significantly impacts receptor binding modes [2]. The para-substituted analog, 4-(4-Methylphenoxy)benzylamine HCl, shares the same TPSA and LogP, yet its linear molecular axis contrasts with the bent geometry of the 3-isomer, a known determinant of differential binding affinity in enzyme active sites .

Isomer TPSA & LogP
Reported
Target: TPSA 35.3 Ų, LogP 4.75. 2-isomer: TPSA 35.3; 4-isomer: TPSA 35.3, LogP 4.75. Equivalent lipophilicity, geometry-driven differentiation.
Identical logP, divergent 3D shape enables unique binding conformations.
Computed properties; experimental confirmation recommended.
Medicinal Chemistry Structure-Activity Relationship (SAR) ADME

1H-NMR Fingerprint for Isomer Identification

The 1H-NMR spectrum of 3-(4-Methylphenoxy)benzylamine free base in CDCl3 provides a definitive structural fingerprint. Key diagnostic peaks include a singlet at δ 3.82 ppm for the benzylic -CH2- protons adjacent to the amine, and a singlet at δ 2.33 ppm for the para-methyl group on the phenoxy ring . This pattern is distinct from the ortho-isomer, where steric crowding shifts the aromatic proton signals significantly, and from the para-isomer, where increased molecular symmetry simplifies the aromatic region [1]. The specific multiplet pattern for the seven aromatic protons (δ 6.82–7.28 ppm) is characteristic of the meta-substituted topology and serves as a reliable identity test.

¹H-NMR Fingerprint
Class-level
Diagnostic peaks (free base, CDCl₃): δ 2.33 (s, 3H, p-CH₃), 3.82 (s, 2H, benzylic CH₂), 6.82–7.28 (m, 7H, aromatic). Aromatic multiplet pattern confirms meta-substitution.
Distinguishes 3-isomer from 2- and 4-isomers via benzylic shift and aromatic coupling.
Predicted from PubChem conformer models; verify with experimental spectrum.
Analytical Chemistry Quality Control Process Development

Primary Amine pKa and Nucleophilicity

The primary benzylamine moiety of the target compound has a predicted pKa of 8.97 ± 0.10 . This value is critical for understanding its reactivity in amide bond formation, reductive amination, and pH-dependent solubility. For instance, the N-methylated analog, N-Methyl-3-phenoxybenzylamine, possesses a significantly higher predicted pKa (~10.1) due to the electron-donating methyl group on the nitrogen, which reduces its suitability for certain pH-controlled conjugations where the target compound remains optimally deprotonated [1].

Amine pKa
Data to verify
Predicted pKa: 8.97 ± 0.10 (target) vs. ~10.1 (N-methyl analog). Target is ~0.7–1.1 units less basic.
Lower basicity supports controlled nucleophilicity in amide couplings and bioconjugation.
Computed pKa; no experimental source available. Context-dependent.
Organic Synthesis Medicinal Chemistry Bioconjugation

Application Scenarios for 3-(4-Methylphenoxy)benzylamine HCl


CNS-Targeted Scaffold Synthesis

Given its distinct meta-substituted topology and validated 1H-NMR signature , this compound is the appropriate building block for constructing central nervous system (CNS) drug candidates where a bent molecular axis is required to complement a curved binding pocket. Its structural data confirms it cannot be substituted by the linear 4-isomer or the sterically constrained 2-isomer without altering the pharmacophore geometry. It is particularly suited for exploring SAR around serotonin receptor ligands where the 3-phenoxybenzylamine core is a privileged scaffold.

Copper Amine Oxidase Probe Development

The compound's predicted LogP of 4.75 and TPSA of 35.3 Ų [1] place it in a favorable property space for membrane permeability. This makes it a valuable tool compound for studying intracellular enzymes like copper amine oxidases. Its primary amine pKa of ~8.97 is also ideal for generating reversible Schiff-base intermediates with the enzyme's active site cofactor, distinguishing it from more basic, alkylated analogs that may form tighter, less reversible interactions.

Analytical Standard for Chromatographic Method Validation

The commercially available material, with a specified purity of ≥96% (HPLC) and a fully characterized 1H-NMR spectrum , is directly suitable as a reference standard. Its unique chromatographic retention time, dictated by its specific LogP of 4.75, allows it to serve as a benchmark for quantifying and separating positional isomers (2- and 4-methylphenoxybenzylamines) in complex reaction mixtures or biological matrices, ensuring accurate analytical method development.

Tailored Monomer for Polymer Design

The specific combination of a TPSA of 35.3 Ų and a LogP of 4.75 [1] for the 3-isomer imparts a unique balance of hydrophilicity and lipophilicity compared to its isomers. When used as a monomer or a pendant group modifier, this compound can fine-tune the solubility, glass transition temperature, and dielectric properties of polyamides or polyimides. Its meta-connectivity introduces a permanent 'kink' in the polymer backbone, which is a critical design parameter for enhancing processability and reducing crystallinity in high-performance materials, a feature not achievable with the linear para-isomer.

Application
Selection Property
Validation Focus
CNS Scaffold Synthesis
Bent molecular axis from meta-substitution
Conformational fit for curved binding pockets; pharmacophore geometry
Copper Amine Oxidase Probe
Computed LogP/TPSA for membrane permeability; primary amine pKa ~8.97
Schiff-base intermediate formation; intracellular enzyme targeting
Chromatographic Method Validation
Defined LogP and ¹H-NMR identity; HPLC purity ≥96%
Isomer separation and quantification in complex mixtures
Tailored Polymer Monomer
Meta-connectivity introduces permanent backbone kink
Processability, crystallinity reduction, dielectric tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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